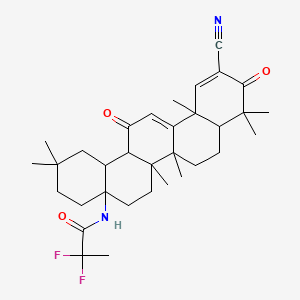

N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Omaveloxolone is a semi-synthetic triterpenoid compound known for its antioxidative and anti-inflammatory properties. It is primarily used for the treatment of Friedreich’s ataxia, a rare genetic neurodegenerative disease that affects the nervous system, leading to progressive damage and impaired muscle coordination .

Preparation Methods

Omaveloxolone is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. The synthetic route involves multiple steps, including oxidation, reduction, and substitution reactions to introduce functional groups such as cyano and difluoropropanamide . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Omaveloxolone undergoes various chemical reactions, including:

Oxidation: Omaveloxolone can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups in omaveloxolone, potentially altering its pharmacological properties.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are often derivatives of omaveloxolone with modified functional groups .

Scientific Research Applications

Omaveloxolone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of triterpenoids.

Biology: Omaveloxolone is studied for its effects on cellular processes, including oxidative stress and inflammation.

Medicine: It is primarily used in the treatment of Friedreich’s ataxia, but its potential therapeutic effects are also being explored in other conditions involving oxidative stress and mitochondrial dysfunction

Mechanism of Action

Omaveloxolone exerts its effects through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular response to oxidative stress by regulating the expression of genes involved in antioxidative defense and mitochondrial function. Omaveloxolone activates Nrf2 by inhibiting its ubiquitination and degradation, leading to increased levels of Nrf2 and enhanced transcription of target genes . Additionally, omaveloxolone inhibits the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Omaveloxolone is unique among triterpenoids due to its specific combination of antioxidative and anti-inflammatory properties. Similar compounds include:

Bardoxolone methyl: Another triterpenoid with similar Nrf2-activating properties, used in the treatment of chronic kidney disease.

Oleanolic acid: The natural precursor of omaveloxolone, known for its antioxidative and anti-inflammatory effects.

Ursolic acid: A structurally related triterpenoid with similar biological activities

Omaveloxolone stands out due to its enhanced potency and specificity in activating the Nrf2 pathway and inhibiting NF-κB, making it a promising therapeutic agent for conditions involving oxidative stress and inflammation .

Properties

Molecular Formula |

C33H44F2N2O3 |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide |

InChI |

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40) |

InChI Key |

RJCWBNBKOKFWNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B12513393.png)

![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)

![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)

![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)